
6-(2-Hydroxyphenyl)picolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Hydroxyphenyl)picolinaldehyde is an organic compound with the molecular formula C12H9NO2 It is a derivative of picolinaldehyde, where the aldehyde group is substituted at the 6-position of the pyridine ring, and a hydroxyphenyl group is attached at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyphenyl)picolinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with picolinaldehyde and 2-hydroxybenzaldehyde as the primary starting materials.
Condensation Reaction: The two aldehydes undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Hydroxyphenyl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 6-(2-Hydroxyphenyl)picolinic acid.
Reduction: 6-(2-Hydroxyphenyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-(2-Hydroxyphenyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a ligand in coordination chemistry to study metal-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(2-Hydroxyphenyl)picolinaldehyde involves its ability to form coordination complexes with metal ions. The hydroxy and aldehyde groups can chelate metal ions, forming stable complexes. These complexes can then participate in various biochemical and chemical processes, depending on the metal ion and the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Picolinaldehyde: The parent compound without the hydroxyphenyl substitution.
2-Hydroxybenzaldehyde: The hydroxyphenyl component without the picolinaldehyde moiety.
6-(2-Methoxyphenyl)picolinaldehyde: A similar compound where the hydroxy group is replaced with a methoxy group.
Uniqueness
6-(2-Hydroxyphenyl)picolinaldehyde is unique due to the presence of both the hydroxyphenyl and picolinaldehyde moieties. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse coordination complexes compared to its similar compounds.
Propiedades
Fórmula molecular |
C12H9NO2 |
|---|---|
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
6-(2-hydroxyphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H9NO2/c14-8-9-4-3-6-11(13-9)10-5-1-2-7-12(10)15/h1-8,15H |
Clave InChI |
WSKBHULLTKDBLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC(=N2)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


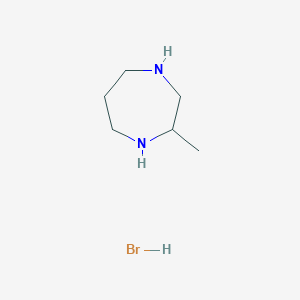
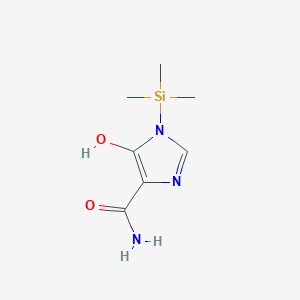
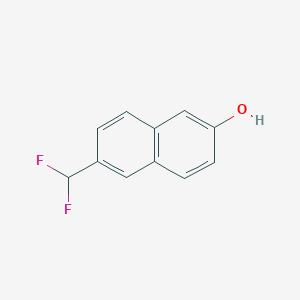
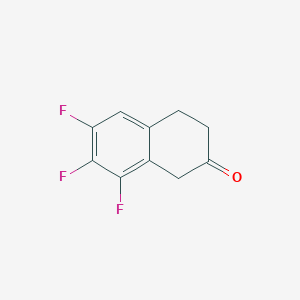
![Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-](/img/structure/B11901159.png)

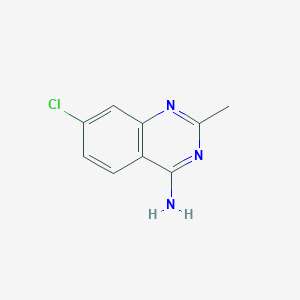
![4-Amino-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B11901181.png)



![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11901199.png)

![3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11901215.png)
